molecular formula C17H21NO2 B2799315 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one CAS No. 845651-57-2

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one

Cat. No.: B2799315
CAS No.: 845651-57-2
M. Wt: 271.36
InChI Key: MQHDJNYJZPAOFF-UHFFFAOYSA-N
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Description

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an azepane ring attached to the chromen-2-one core, which imparts unique chemical and biological properties. Chromen-2-one derivatives are known for their diverse pharmacological activities, making them valuable in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one typically involves the condensation of 7-methyl-2H-chromen-2-one with azepan-1-ylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chloride group by the azepane ring. The reaction is usually conducted in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the chromen-2-one core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Substituted azepane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. Additionally, it can interact with DNA and RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

4-(azepan-1-ylmethyl)-7-methyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives and azepane-containing compounds:

    Chromen-2-one Derivatives: Compounds like 4-hydroxycoumarin and warfarin share the chromen-2-one core but differ in their substituents and biological activities.

    Azepane-Containing Compounds: Compounds such as 1-azepanyl-4-methylbenzene and azepan-1-yl(4-tert-butylphenyl)methanone have similar azepane rings but differ in their overall structure and applications.

The uniqueness of this compound lies in its combined chromen-2-one and azepane moieties, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(azepan-1-ylmethyl)-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13-6-7-15-14(11-17(19)20-16(15)10-13)12-18-8-4-2-3-5-9-18/h6-7,10-11H,2-5,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHDJNYJZPAOFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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